Maltoheptaose hydrate 90
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Overview
Description
Maltoheptaose hydrate 90 is a maltooligosaccharide composed of seven glucose units. It is a mixture of oligosaccharides and monosaccharides, known for its effectiveness as a biocide and radiation absorber . The compound has a molecular formula of C₄₂H₇₄O₃₇ and a molecular weight of 1171 g/mol . It is primarily used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltoheptaose hydrate can be synthesized through enzymatic processes involving cyclodextrin glucotransferase and cyclomaltodextrinase . The optimal conditions for this synthesis are a pH of 7.0 and a temperature of 30°C, with the presence of calcium ions. The sequential addition of these enzymes results in a higher conversion rate compared to simultaneous addition .
Industrial Production Methods: In industrial settings, maltoheptaose hydrate is produced using cyclodextrinase derived from Thermococcus species expressed in Bacillus subtilis . This method yields a high proportion of maltoheptaose, making it suitable for large-scale production. The specific activity of the enzyme is optimized at 90°C and pH 5.5, ensuring high substrate specificity and yield .
Chemical Reactions Analysis
Types of Reactions: Maltoheptaose hydrate undergoes various chemical reactions, including:
Hydrolysis: Partial hydrolysis is used to prepare dextran ladders for cationic labeling of oligosaccharides.
Hydrogen Bond Formation: The compound can form hydrogen bonds, leading to the formation of alcohols in solution.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and specific enzymes under controlled pH and temperature conditions.
Hydrogen Bond Formation: Requires the presence of alcohols and appropriate solvents.
Major Products:
Dextran Ladders: Used in the study of oligosaccharides.
Alcohols: Formed through hydrogen bonding in solution.
Scientific Research Applications
Maltoheptaose hydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate for the preparation of heptulose-2-phosphate.
Biology: Serves as an activator of phosphorylase B, facilitating various biochemical reactions.
Industry: Utilized in the food, medicine, and cosmetics industries due to its moisturizing effect, film-forming properties, and radiation absorption capabilities
Mechanism of Action
Maltoheptaose hydrate exerts its effects through several mechanisms:
Radiation Absorption: The compound absorbs microwaves and other forms of radiation, making it an effective radiation absorber.
Hydrogen Bond Formation: It forms hydrogen bonds, which can lead to the formation of alcohols in solution.
Enzyme Activation: Activates phosphorylase B, which is crucial for the preparation of heptulose-2-phosphate.
Comparison with Similar Compounds
Maltohexaose: Composed of six glucose units.
Maltopentaose: Composed of five glucose units.
Maltotetraose: Composed of four glucose units.
Maltotriose: Composed of three glucose units.
Uniqueness: Maltoheptaose hydrate stands out due to its higher degree of polymerization, which provides unique properties such as lower osmotic pressure, higher viscosity, and better film-forming capabilities . These characteristics make it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36.H2O/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52;/h8-65H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUKDCVGFUMISC-VPMWRFTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74O37 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583490 |
Source
|
Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1171.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-07-7 |
Source
|
Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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